Cas no 2649077-60-9 (5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid)
5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid
- 5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid
- EN300-1131986
- 2649077-60-9
-
- Inchi: 1S/C10H14N2O6S2/c1-7-9(6-8(18-7)10(13)14)20(16,17)12-19(15)4-2-11-3-5-19/h6,11H,2-5H2,1H3,(H,13,14)
- InChI Key: GSETYXGSYJRXMD-UHFFFAOYSA-N
- SMILES: S1(CCNCC1)(=NS(C1C=C(C(=O)O)OC=1C)(=O)=O)=O
Computed Properties
- Exact Mass: 322.02932852g/mol
- Monoisotopic Mass: 322.02932852g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 143Ų
5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131986-1.0g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1131986-0.05g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1131986-0.1g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1131986-0.25g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1131986-0.5g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1131986-1g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1131986-2.5g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1131986-5g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1131986-10g |
5-methyl-4-[(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoyl]furan-2-carboxylic acid |
2649077-60-9 | 95% | 10g |
$4545.0 | 2023-10-26 |
5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-methyl-4-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid
5-Methyl-4-(1-Oxo-1λ6-Thiomorpholin-1-Ylidene)Sulfamoylfuran-2-Carboxylic Acid: A Comprehensive Overview
The compound 5-methyl-4-(1-oxo-1λ6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid (CAS No. 2649077-60-9) is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical and biochemical research. This compound is characterized by its unique structure, which includes a thiomorpholine ring system, a sulfamoyl group, and a furan moiety. The presence of these functional groups makes it a versatile molecule with diverse applications.
Recent studies have highlighted the importance of thiomorpholine derivatives in drug design due to their ability to modulate enzyme activity and cellular signaling pathways. The sulfamoyl group, in particular, is known for its role in hydrogen bonding and its ability to act as a bioisostere for carboxylic acids, making it a valuable component in the development of new therapeutic agents. The furan ring, on the other hand, contributes to the molecule's aromaticity and stability, enhancing its pharmacokinetic properties.
One of the most promising areas of research involving this compound is its potential as an enzyme inhibitor. By targeting specific enzymes involved in disease pathways, such as kinases or proteases, this compound could serve as a lead molecule for the development of novel drugs. For instance, recent findings suggest that derivatives of this compound may exhibit potent inhibitory activity against certain oncogenic kinases, making them candidates for anti-cancer therapies.
In addition to its enzymatic applications, the compound's structure also lends itself to investigations in bioconjugation chemistry. The presence of reactive groups such as the sulfamoyl moiety allows for the attachment of various biomolecules, enabling the creation of bioconjugates with enhanced functionality. These bioconjugates could be utilized in targeted drug delivery systems or as probes for molecular imaging.
The synthesis of 5-methyl-4-(1-oxo-1λ6-thiomorpholin-1-ylidene)sulfamoylfuran-2-carboxylic acid involves a series of intricate organic reactions, including cyclization and functional group transformations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for downstream applications. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational dynamics and intermolecular interactions, which are critical for understanding its biological activity.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further enhance our understanding of this compound's properties. Molecular docking studies and quantum mechanical calculations can provide valuable insights into its binding affinity towards target proteins and its potential for optimization in drug design.
In conclusion, 5-methyl-4-(1-oxo-1λ6-thiomorpholin-1-Ylidene)sulfamoylfuran-2-carboxylic acid (CAS No. 2649077-60-9) represents a compelling candidate for advancing research in medicinal chemistry and biochemistry. Its unique structural features and versatile functional groups make it a valuable tool for exploring new therapeutic strategies and chemical innovations.
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